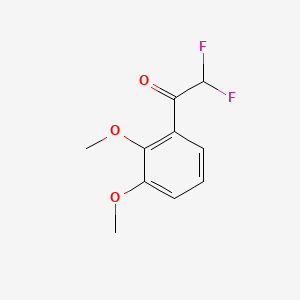
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group and two fluorine atoms attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution, followed by the addition of difluoroacetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism by which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases like Parkinson’s disease . The compound’s structure allows it to bind to specific sites on the enzyme, thereby inhibiting its activity and modulating neurotransmitter levels.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar aromatic structure but differs in its functional groups and overall chemical properties.
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, this compound has similar methoxy substitutions on the aromatic ring but lacks the difluoroethanone moiety.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy and difluoro groups, which confer distinct chemical reactivity and potential biological activities
属性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
1-(2,3-dimethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-5-3-4-6(9(7)15-2)8(13)10(11)12/h3-5,10H,1-2H3 |
InChI 键 |
UCGNBJCJONLCIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)



